An In-depth Technical Guide to the Core Chemical Properties of 1-Naphthoxyacetic Acid
An In-depth Technical Guide to the Core Chemical Properties of 1-Naphthoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-Naphthoxyacetic acid (1-NOA). The information is curated to support research, development, and drug discovery activities by providing key data, detailed experimental protocols, and a visualization of its primary mechanism of action.
Core Chemical and Physical Properties
1-Naphthoxyacetic acid is a synthetic auxin, a class of plant hormones, and is recognized as a specific inhibitor of auxin influx.[1][2] Its chemical structure consists of a naphthoxy group linked to an acetic acid moiety.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(naphthalen-1-yloxy)acetic acid[3][4] |
| CAS Number | 2976-75-2[3][4][5][6] |
| Molecular Formula | C₁₂H₁₀O₃[3][4][5][6][7] |
| Molecular Weight | 202.21 g/mol [3][5][6][7] |
| Synonyms | alpha-Naphthoxyacetic acid, 1-Naphthyloxyacetic acid, (1-Naphthyloxy)acetic acid[3][5] |
Physicochemical Data
A summary of the key physicochemical properties of 1-Naphthoxyacetic acid is presented below. These parameters are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Melting Point | 193-198 °C | [5] |
| Boiling Point | 300.32 °C (estimated) | [5] |
| Appearance | Off-white to brown crystalline powder[2] | - |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[6] | - |
| pKa | Data not explicitly found for 1-Naphthoxyacetic acid | - |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1-Naphthoxyacetic acid are essential for its application in research.
Synthesis of 1-Naphthoxyacetic Acid
A common method for the synthesis of 1-Naphthoxyacetic acid is through the Williamson ether synthesis, reacting α-naphthol with chloroacetic acid.[2] A more detailed, high-yield industrial process is described as follows:
Materials:
-
Naphthol
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
Methyl chloroacetate (B1199739)
-
Dehydrating agent
-
Catalyst (e.g., p-Toluenesulfonic acid)[8]
-
Hot water
Procedure:
-
Salt Formation and Dehydration: Naphthol is reacted with an aqueous alkali solution to form the corresponding naphthoxide salt. The resulting solution is then dehydrated, initially by reflux and subsequently by the addition of a dehydrating agent.[9]
-
Etherification: Methyl chloroacetate is added dropwise to the dehydrated naphthoxide salt, and the mixture is refluxed to form methyl 1-naphthoxyacetate.[9]
-
Hydrolysis: The methyl 1-naphthoxyacetate is hydrolyzed to 1-Naphthoxyacetic acid. This is achieved by heating the ester with water and a catalyst in an autoclave at a pressure of 0.2–0.8 MPa and a temperature of 120–200 °C.[9] The methanol (B129727) produced during the reaction is vented to maintain pressure and drive the reaction to completion.[8][9]
-
Purification: After the reaction, the mixture is cooled, and the precipitated 1-Naphthoxyacetic acid is filtered. The filter cake is washed with hot water and then dried to yield the final product with a purity of up to 98.5% and a yield of up to 96%.[8]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of 1-Naphthoxyacetic acid can be effectively performed using reverse-phase HPLC.
Instrumentation and Conditions:
-
Column: Newcrom R1 HPLC column or equivalent C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[10]
-
Detection: UV detection.
-
Sample Preparation: Samples are typically extracted with a suitable organic solvent, and the extract is then filtered before injection into the HPLC system.
Workflow for HPLC Analysis:
Caption: Workflow for the quantitative analysis of 1-Naphthoxyacetic acid using HPLC.
Mechanism of Action: Auxin Influx Inhibition
1-Naphthoxyacetic acid is a well-characterized inhibitor of auxin influx, a crucial process in plant growth and development mediated by auxin influx carriers like AUX1/LAX proteins.[1][11] Its inhibitory action disrupts the normal transport of auxin into plant cells.
The following diagram illustrates the simplified signaling pathway of auxin transport and the inhibitory effect of 1-Naphthoxyacetic acid.
Caption: Simplified diagram of auxin transport and the inhibitory action of 1-Naphthoxyacetic acid on the AUX1/LAX auxin influx carrier.
Some studies suggest that at higher concentrations, 1-NOA can also block the activity of auxin efflux carriers, indicating a broader, though less potent, effect on overall auxin transport.[1] This dual inhibitory action can significantly alter the cellular auxin homeostasis, leading to various physiological responses in plants.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-NAPHTHOXYACETIC ACID | 2976-75-2 [chemicalbook.com]
- 3. Naphthoxyacetic acid | C12H10O3 | CID 76313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthoxyacetic acid, 98+% | Fisher Scientific [fishersci.ca]
- 5. 1-NAPHTHOXYACETIC ACID price,buy 1-NAPHTHOXYACETIC ACID - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. 1-NAPHTHOXYACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN107311858B - A kind of synthesis technique of naphthoxyacetic acid - Google Patents [patents.google.com]
- 10. Separation of 1-Naphthoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
